molecular formula C8H11NO3 B12867708 Ethyl 2-(3-methylisoxazol-4-yl)acetate

Ethyl 2-(3-methylisoxazol-4-yl)acetate

Cat. No.: B12867708
M. Wt: 169.18 g/mol
InChI Key: KNHBPQRLUBRKRK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methylisoxazol-4-yl)acetate is a heterocyclic ester featuring a 3-methyl-substituted isoxazole ring linked to an ethyl acetate moiety. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 2-(3-methyl-1,2-oxazol-4-yl)acetate

InChI

InChI=1S/C8H11NO3/c1-3-11-8(10)4-7-5-12-9-6(7)2/h5H,3-4H2,1-2H3

InChI Key

KNHBPQRLUBRKRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CON=C1C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methylisoxazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methylisoxazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or interact with receptors involved in various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

(a) Isoxazole vs. Imidazole Derivatives
  • Ethyl 2-(3-Methylisoxazol-4-yl)Acetate vs. Imidazole-Based Analogues () :
    Imidazole derivatives such as Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Compound C in ) exhibit enhanced π-π stacking and hydrogen-bonding capabilities due to the imidazole ring’s dual nitrogen atoms. However, the isoxazole ring in the target compound offers greater metabolic resistance to oxidative degradation, a critical factor in drug design. Substituents like chloro or bromophenyl groups in imidazole derivatives increase lipophilicity (logP), whereas the 3-methylisoxazole group balances hydrophobicity and electronic effects .
(b) Amino-Substituted Isoxazole ()
  • Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate (C₉H₁₄N₂O₄, CAS 785753-74-4) introduces an amino group at the α-position of the acetate chain.
(c) Thiadiazole Derivatives ()
  • Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate (C₁₀H₁₅N₃O₃S) replaces the isoxazole with a 1,3,4-thiadiazole ring. Thiadiazoles are more electron-deficient, enhancing reactivity in nucleophilic substitutions. The 2-oxoacetate group introduces keto-enol tautomerism, which may influence solubility and metal chelation properties compared to the simpler acetate ester in the target compound .

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Properties
This compound C₈H₁₁NO₃ 169.18 3-methylisoxazole Not reported Moderate logP (~1.5), hydrolytically stable
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Compound C) C₁₉H₁₇ClN₂O₂ 340.80 4-Cl-phenyl, phenyl Not reported High lipophilicity (logP ~4.2), bioactive
3-(Substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline () C₂₉H₂₁N₃O₆SCl₂ 612.37 Benzoyl, mercapto, Cl 138 Low solubility in polar solvents
Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate () C₉H₁₄N₂O₄ 214.22 Amino, methoxy Not reported Enhanced hydrogen bonding, acidic

Key Observations :

  • The 3-methylisoxazole group in the target compound provides intermediate lipophilicity compared to bulky aryl-substituted imidazoles () or chlorinated isoxazolines ().
  • Amino and oxo groups () introduce polarity but may reduce bioavailability due to increased hydrogen-bond donor capacity.

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